Product packaging for New methylene blue(Cat. No.:CAS No. 1934-16-3)

New methylene blue

Cat. No.: B159697
CAS No.: 1934-16-3
M. Wt: 347.9 g/mol
InChI Key: SQHOAFZGYFNDQX-UHFFFAOYSA-N
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Description

New Methylene Blue is a vital synthetic dye with significant applications in scientific research and laboratory diagnostics. It is professionally formulated to meet the high standards required for consistent and reliable results in research settings. A primary and well-documented research application of this compound is its use as a stain in hematology for the vital staining of reticulocytes, which are immature red blood cells. This staining is essential for studies in hematopoiesis, anemia diagnosis, and other blood-related research . The compound's ability to selectively stain these cells aids researchers in manual cell counting and analysis. Beyond reticulocyte counting, this compound serves as a key component in various histological and cytological staining procedures. Its properties make it suitable for use in Gram staining mixtures and other differential staining techniques to help researchers identify and characterize microorganisms and cellular structures under microscopy . The value of this compound in research is rooted in its precise interaction with biological tissues. As a cationic dye, it exhibits a strong affinity for acidic components within cells, such as nucleic acids and certain sulfated glycosaminoglycans. This interaction allows for detailed visualization of cellular morphology and is fundamental to procedures across pathology, cell biology, and microbiology. This product is provided as a high-purity, research-grade material. It is intended for use by qualified researchers in a controlled laboratory environment. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. Handling should be performed in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClN3S B159697 New methylene blue CAS No. 1934-16-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHOAFZGYFNDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894752
Record name 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride
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Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-16-3
Record name New Methylene Blue
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Record name New methylene blue
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Record name 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride
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Record name 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride
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Record name BASIC BLUE 24
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Synthetic Methodologies and Analog Development

Classical Synthesis Approaches (e.g., Caro Synthesis)

While the Caro synthesis is historically significant for the production of Methylene (B1212753) Blue, it serves as a foundational example of classical routes for related phenothiazine (B1677639) dyes wikipedia.orgscispace.comresearchgate.netearthlinepublishers.comgoogle.com. Heinrich Caro first prepared Methylene Blue in 1876 wikipedia.org. This classical method for Methylene Blue involves the oxidation of N,N-dimethyl-p-phenylenediamine and hydrogen sulfide (B99878) with ferric chloride in an acidic medium scispace.comresearchgate.netearthlinepublishers.com. The process typically involves the formation of 2-amino-5-dimethylaminophenyl thiosulfonic acid, followed by its conversion with N,N-dimethylaniline and subsequent cyclization and oxidation to yield Methylene Blue google.com. Although New Methylene Blue is structurally distinct from Methylene Blue, sharing a phenothiazine core but differing in its N-alkyl substituents (ethyl groups in this compound versus methyl groups in Methylene Blue), the underlying principles of thiazine (B8601807) ring formation through oxidative cyclization are conceptually related to these classical approaches.

Mechanistic studies of the Caro synthesis for Methylene Blue have elucidated a complex pathway involving radical ion intermediates scispace.comresearchgate.netearthlinepublishers.com. The reaction initiates with the oxidation of N,N-dimethyl-p-phenylenediamine by ferric chloride, a free radical generating system, leading to electron subtraction from the nitrogen atom scispace.comresearchgate.net. This is followed by deprotonation and radical coupling researchgate.net. A sulfhydryl derivative is initially formed, which undergoes further oxidations to produce an o-imino thione scispace.com. Subsequent condensation with unreacted N,N-dimethylphenylenediamine yields a transient aminal, followed by the elimination of ammonia (B1221849) scispace.com. The final steps involve isomerization, oxidation, and ring closure to form the indamine dye, ultimately leading to the thiazine derivative scispace.comresearchgate.net. This process highlights the critical role of free radical generation and coupling in the formation of the phenothiazine ring system scispace.comresearchgate.net.

Contemporary Synthetic Strategies for this compound and Analogs

Contemporary synthetic strategies for this compound and its analogs focus on achieving greater control over molecular architecture, enabling the introduction of diverse functional groups and the synthesis of asymmetrical compounds kpfu.ru. Researchers have proposed several basic approaches for the synthesis of structural analogs of Methylene Blue, which can be adapted for this compound derivatives kpfu.ru. These include:

Cycle closing reactions : These reactions are fundamental in forming the heterocyclic phenothiazine core.

Buchwald-Hartwig reaction : A palladium-catalyzed cross-coupling reaction, useful for forming carbon-nitrogen bonds, which can be instrumental in attaching various amine substituents to the phenothiazine core or its precursors.

Oxidation of phenothiazine to the phenothiazine-5 cation followed by reactions with nucleophilic agents : This approach is considered particularly promising for obtaining both symmetrical and asymmetrical 3,7-disubstituted phenothiazine derivatives, with molecular iodine often serving as a convenient oxidizing agent kpfu.ru. This method allows for the synthesis of various alkyl and aromatic analogs and enables variation of counter-anions to achieve desired practical properties kpfu.ru.

Targeted derivatization is a key aspect of contemporary synthesis, allowing for the fine-tuning of the chemical and physical properties of this compound analogs for specific applications. A common strategy involves the synthesis of 3-N'-arylaminophenothiazines and asymmetrical 3,7-di(N'-arylamino)phenothiazines mdpi.comnih.gov. These derivatives can incorporate a wide range of substituents, including ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and amine groups, often obtained in high yields mdpi.comnih.gov.

Another approach involves synthesizing Methylene Blue derivatives from phenothiazin-5-ium tetraiodide hydrate (B1144303) intermediates researchgate.net. Furthermore, derivatization strategies have explored the incorporation of redox-active molecules like Methylene Blue onto self-assembled monolayers (SAMs) using long-chain alkanethiols (LCAT) with oligoethyleneglycol (OEG) linkers researchgate.net. This allows for the creation of derivatized surfaces where the electrochemical properties are sensitive to the environment, enabling applications in electrochemical sensing researchgate.net.

The development of asymmetrical analogs of this compound is a significant area of research, allowing for the creation of compounds with tailored properties. Two primary synthetic routes have been suggested and verified for asymmetrical phenothiazine diarylamino derivatives mdpi.com:

Route 1 : Reactions of 3-(phenylamino)phenothiazin-5-ium triiodide with a series of arylamines mdpi.com. This route generally offers higher yields but may have limitations mdpi.com.

Route 2 : Reactions of 3-substituted phenothiazine derivatives with aniline (B41778) mdpi.com.

These reactions are often conducted in solvent mixtures such as methylene chloride/methanol (B129727) mdpi.com. Another strategy for asymmetrical Methylene Blue analogues involves replacing one of the dimethylamino groups with a diethylamino or di-n-propylamino group, and the other with a benzylamino or 4-substituted benzylamino group (e.g., alkyl, alkoxyl, or halogen substituents) nih.gov. These modifications can significantly impact properties such as lipophilicity, while maintaining suitable absorption wavelengths and singlet oxygen efficiencies for applications like photoantimicrobial agents nih.gov.

Fundamental Chemical and Photophysical Principles in Research

Redox Chemistry and Electron Transfer Processes

New Methylene (B1212753) Blue, like other phenothiazine (B1677639) dyes, exhibits significant redox activity, enabling its participation in various electron transfer processes. Its conjugated planar structure facilitates its role as an effective electron transfer mediator frontiersin.org.

The electrochemical behavior of New Methylene Blue is commonly investigated using techniques such as cyclic voltammetry (CV) frontiersin.org. These studies reveal distinct redox peaks, indicating the compound's ability to undergo reversible oxidation and reduction. For instance, this compound can exhibit clear redox peaks in cyclic voltammograms when evaluated on modified electrodes frontiersin.org.

In the context of its close analog, Methylene Blue (MB), which shares a similar phenothiazine core, the electrochemical reduction typically involves a two-electron transfer process. This transformation converts the colored, oxidized form (MB⁺) into a colorless, reduced form known as leucomethylene blue (LMB) wikipedia.orgsciepub.comresearchgate.net. Studies on MB using a platinum screen-printed electrode (Pt-SPE) have shown a reduction peak at approximately -0.47 V (MB⁺ → LMB) and a re-oxidation peak at around -0.3 V (LMB → MB⁺), characterizing the process as quasi-reversible sciepub.com. The redox midpoint potential for MB is reported as +0.01 V wikipedia.org. The specific electrochemical behavior, including peak potentials and reversibility, can be influenced by factors such as the type of electrode used and the solvent environment sciepub.comsciepub.comconicet.gov.ar.

A key characteristic of this compound is its capacity for reversible redox cycling frontiersin.org. This property is well-documented for Methylene Blue (MB), where the compound can be reversibly switched between its colored, planar cationic state and a colorless, nonplanar, neutral state (leucomethylene blue, LMB) researchgate.netnih.govresearchgate.net. This reversible transformation, which involves a two-electron transfer, underpins its utility as a redox indicator and a catalytic redox cycler wikipedia.orgsciepub.comresearchgate.netnih.gov.

The reduction of MB to LMB can be achieved by various reductants, such as ascorbic acid, and the colorless LMB can then be reoxidized back to the blue MB form by molecular oxygen nih.govresearchgate.net. This facile interconversion between oxidized and reduced states highlights the compound's robust electron transfer capabilities.

Spectroscopic Signatures and Photophysical Phenomena

The unique electronic structure of this compound gives rise to characteristic absorption and emission profiles, as well as complex aggregation behaviors and susceptibility to photodegradation.

This compound N exhibits a distinct absorbance peak at 632 nm aatbio.com. More broadly, NMB displays a strong absorbance at 629 nm, which is attributed to the π–π* transition of its aromatic chromophore frontiersin.org. Upon excitation, NMB shows a maximum emission peak at 675 nm when excited at 629 nm frontiersin.org.

For Methylene Blue (MB), which is structurally similar, the maximum absorption is typically observed near 670 nm wikipedia.org. Specifically, MB in aqueous solution often presents a prominent absorption peak at 665 nm with a shoulder at 610 nm, and an additional less intense peak in the UV region, around 293 nm researchgate.netnih.gov. The molar extinction coefficient for MB at 665 nm has been reported as 81,600 cm⁻¹ M⁻¹ researchgate.net. In terms of emission, MB has an excitation peak of approximately 700 nm, an excitation wavelength of 668 nm, and an emission maximum at 688 nm nih.gov. The quantum yield for MB is reported to be 0.52 nih.gov and 0.04 in ethanol (B145695) photochemcad.com.

Table 1: Spectroscopic Characteristics of this compound and Methylene Blue

CompoundAbsorption Maxima (nm)Emission Maxima (nm)Excitation Wavelength (nm)Quantum Yield
This compound N632 aatbio.com, 629 frontiersin.org675 frontiersin.org629 frontiersin.orgN/A
Methylene Blue (MB)670 wikipedia.org, 665 researchgate.netnih.gov, 610 (shoulder) researchgate.netnih.gov, 293 nih.gov688 nih.gov668 nih.gov, 700 nih.gov0.52 nih.gov, 0.04 (ethanol) photochemcad.com

The aggregation of cationic dye molecules, including this compound and its analogs, significantly influences their photophysical properties mdpi.com. Methylene Blue (MB), for instance, is known to form "face-to-face" dimers and higher-order aggregates in dilute aqueous solutions as concentration increases researchgate.netacs.orgmdpi.com. This aggregation leads to a nonlinear relationship between optical absorbance and concentration mdpi.com. A noticeable change in optical absorption for MB has been observed in the concentration range of 3.33 to 4.00 mg·L⁻¹, which is attributed to the formation of dimers and trimers mdpi.com.

The extent of aggregation for MB can be influenced by environmental factors, such as decreasing temperature or increasing concentrations of salts like NaCl acs.org. The formation of H-aggregates, where dye molecules stack in a parallel fashion, can be promoted by specific substituents within phenothiazine derivatives mdpi.com. Such aggregation can negatively impact the efficiency of these dyes in applications like photodynamic therapy by reducing the yield of singlet oxygen mdpi.com. Furthermore, the fluorescence of MB is known to be self-quenched upon the formation of dimers and higher aggregates psu.edu.

Methylene Blue (MB) is susceptible to photofading, or photobleaching, when exposed to visible light in aqueous solutions researchgate.netnih.govcore.ac.uk. Under aerobic conditions, this photobleaching typically proceeds via a two-step process involving the intermediary formation of singlet oxygen researchgate.netnih.gov. The initial step is characterized by a regio-selective addition of singlet oxygen within a precursor complex, which subsequently leads to the formation of the colorless leuco-dye in a slower second step researchgate.net. Essentially, the colored MB dye molecule undergoes photoreduction to its colorless leuco form upon irradiation core.ac.uk.

The rate of photobleaching can be influenced by the dye concentration, with a slower process observed at higher concentrations core.ac.uk. Beyond simple photobleaching, the complete photodegradation of MB involves a series of complex steps. These include demethylation, the breaking of the central and side aromatic rings, and the conversion of these fragments into intermediate species such such as R-NH₃⁺, phenol, aniline (B41778), and aldehydic/carboxylate species mdpi.com. Ultimately, these intermediates are converted into final inorganic products like carbon dioxide (CO₂), water (H₂O), sulfate (B86663) ions (SO₄²⁻), and ammonium (B1175870) ions (NH₄⁺) mdpi.com. Reactive oxygen species, particularly superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), are primarily responsible for driving the degradation of MB mdpi.commdpi.com. A decrease in the maximum absorption peak intensity of MB serves as an indicator that the chromophoric group of the molecule is being removed during degradation mdpi.com. Additionally, thermally induced discoloration of MB solutions under visible light and sunlight has been observed, leading to a decrease in MB concentration mdpi.com.

Supramolecular Interactions and Assembly

As a planar and cationic phenothiazine dye, this compound is inherently capable of engaging in various supramolecular interactions. These non-covalent forces play a fundamental role in its assembly into organized structures and its interactions with other molecules, which are crucial for its diverse applications. This compound is recognized as an aromatic, charged compound and a typical guest molecule in supramolecular systems. suprabank.org

Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding)

This compound exhibits a propensity for non-covalent interactions, particularly π-π stacking and hydrogen bonding, which are fundamental to its chemical behavior and assembly.

π-π Stacking: The conjugated planar structure of this compound facilitates π-π stacking interactions. Research has demonstrated that this compound (NMB) can engage in π-π stacking interactions, for instance, with graphene oxide (GO). When NMB is covalently bonded with GO, a notable shift in its absorption spectrum is observed, with the prominent absorption band shifting from 629 nm to 665 nm. This bathochromic shift suggests a close proximity and π-π stacking interaction between the aromatic chromophore of NMB and the graphene oxide plane. frontiersin.org

Hydrogen Bonding: The molecular structure of this compound (CID 73518) possesses specific sites capable of forming hydrogen bonds. According to PubChem data, this compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors. nih.gov This intrinsic capacity for hydrogen bonding indicates its ability to participate in complex hydrogen bond networks, influencing its solvation, aggregation, and interactions with biological or synthetic matrices. While detailed studies on the precise nature and extent of hydrogen bonding networks formed specifically by this compound in various environments are not extensively documented in the provided sources, its structural features confirm its potential for these interactions.

Self-Assembly and Ordered Structures

The inherent properties of this compound, including its planar geometry and cationic nature, contribute to its ability to undergo self-assembly and form ordered structures. The crystalline structure of this compound N Zinc Chloride Double Salt, a derivative of this compound, exhibits distinct packing arrangements. scbt.com These packing arrangements are indicative of the compound's capacity for self-assembly into organized solid-state structures, influencing its physical properties such as solubility and diffusion rates. scbt.com The tendency of thiazine (B8601807) dyes to aggregate in aqueous solutions, forming various supramolecular architectures, is a well-known phenomenon that extends to this compound.

Host-Guest Chemistry

This compound is recognized in the field of supramolecular chemistry as a "typical guest" molecule, suggesting its potential to form inclusion complexes with various host molecules. suprabank.org In host-guest chemistry, a guest molecule fits into the cavity of a host molecule, driven by non-covalent interactions. While the broader class of tricyclic cationic dyes, including Methylene Blue (a closely related but distinct compound), has been extensively studied for its host-guest complexation with macrocyclic hosts like cucurbit[n]urils and pillar[n]arenes, specific detailed research findings on the precise binding mechanisms, stoichiometries, or affinities of this compound (CID 73518) with these common host molecules were not explicitly found in the provided search results. Nonetheless, its classification as a "typical guest" underscores its relevance in the design of supramolecular systems.

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the study of NMB, offering detailed information about its electronic transitions, vibrational modes, and interactions with its environment.

UV-Visible (UV-Vis) spectroscopy is a primary technique for both the qualitative and quantitative analysis of New Methylene (B1212753) Blue due to its strong absorption in the visible region. New Methylene Blue, similar to Methylene Blue, exhibits characteristic absorption bands that are sensitive to concentration and environmental factors. The most intense absorption peak for the monomeric form of Methylene Blue, which shares a similar chromophore with NMB, is typically observed around 662-668 nm, with a shoulder peak around 612 nm attributed to the dimeric form researchgate.netmdpi.com. An additional two bands may appear in the ultraviolet region, with peaks around 245 nm and 292 nm, associated with substituted benzene (B151609) rings within the molecular structure mdpi.com.

In quantitative analysis, the Beer-Lambert law is applied, where the absorbance at the maximum wavelength is directly proportional to the concentration of NMB in solution. Studies have demonstrated the linearity of UV-Vis absorbance with concentration, allowing for the generation of accurate calibration curves acs.orgwu.ac.thharricksci.com. For instance, a linear analytical curve for Methylene Blue was obtained within the range of 30 to 375 mg L⁻¹, with a correlation coefficient of 0.9928 for absorbance at 585 nm acs.orgharricksci.com.

Qualitative analysis using UV-Vis spectroscopy involves monitoring shifts in absorption maxima (red or blue shifts) and changes in absorbance intensity (hypochromism or hyperchromism), which provide insights into molecular interactions and aggregation states. For example, hypochromism and a red shift in UV-Vis spectra have been observed when this compound interacts with DNA, indicating an intercalation binding mode iaamonline.org. Similarly, the interaction of Methylene Blue with bovine serum albumin (BSA) has been analyzed through UV-Vis absorbance spectra, revealing conformational changes in BSA researchgate.net. The decrease in absorption peaks over time is also a common method to monitor the photodegradation of the dye mdpi.comresearchgate.netacs.org.

Table 1: Characteristic UV-Vis Absorption Peaks of Phenothiazinium Dyes

DyeMonomer Peak (nm)Dimer Shoulder (nm)UV Region Peaks (nm)Reference
Methylene Blue662-668612245, 292 researchgate.netmdpi.com
This compound(Similar to MB)(Similar to MB)(Similar to MB) iaamonline.org

This compound, like Methylene Blue, exhibits strong fluorescence properties, making fluorescence spectroscopy a powerful tool for investigating its interactions with various biomolecules and other chemical species. Methylene Blue typically shows an emission peak at 686 nm when excited at 665 nm nih.gov.

Fluorescence spectroscopy is particularly useful for studying binding events, such as the interaction of NMB with nucleic acids (DNA, RNA) or proteins. When NMB binds to a macromolecule, changes in its fluorescence intensity (quenching or enhancement) and/or shifts in its emission wavelength can occur, providing information about the binding mechanism, affinity, and stoichiometry. For instance, studies on the interaction between calf thymus DNA (ctDNA) and this compound have utilized fluorescence spectroscopy to calculate binding constants, which were found to be nearly identical to those obtained from UV-Vis spectroscopy iaamonline.org. The quenching of fluorescence can be analyzed using models like the Stern-Volmer equation to determine quenching constants and explore the nature of the quenching (static or dynamic) researchgate.net.

Fluorescence resonance energy transfer (FRET) can also be applied to determine the distance between a fluorescent donor (e.g., a protein) and the NMB acceptor, offering spatial insights into the interaction researchgate.net. The photophysical study of Methylene Blue has also revealed its utility as an extrinsic fluorescence probe to report on the step-wise aggregation pattern of bile salts media nih.gov.

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for the structural elucidation of this compound by identifying its characteristic functional groups and chemical bonds. This non-destructive method provides a "molecular fingerprint" that can confirm the compound's identity and detect structural changes upon interaction or degradation bas.bgmdpi.com.

For Methylene Blue, which shares a similar phenothiazine (B1677639) core with NMB, characteristic vibrational bands have been identified. Key absorption bands in the IR spectrum of Methylene Blue include those attributed to C=N, C=C, C-S-C, and C-N groups researchgate.netorientjchem.org. Specifically, bands around 1594 cm⁻¹, 1489 cm⁻¹, 1391 cm⁻¹, 1353 cm⁻¹, and 1334 cm⁻¹ have been assigned to these vibrations researchgate.net. The presence of C-S-C functional groups can be indicated by bands in the 615-625 cm⁻¹ and 1095 cm⁻¹ regions researchgate.net. Additionally, the stretching vibrations of –CH₂– (1465 cm⁻¹) and –CH₃ (1450 cm⁻¹) groups are typically observed bas.bg.

FT-IR spectroscopy is also employed to study interactions with other materials. For example, shifts in specific bands, such as the C-S bond of Methylene Blue or the O-H groups of an adsorbent, can indicate electrostatic or hydrogen bonding interactions between the dye and the material acs.orgresearchgate.net. The broad band around 3330 cm⁻¹ for –OH groups can overlap with –NH stretching of MB, and an increase in intensity in this region may suggest the formation of new hydrogen bonds researchgate.net.

Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), provide highly specific vibrational information about this compound, particularly useful for structural analysis and ultra-sensitive detection. Raman spectroscopy measures the inelastic scattering of light, yielding a spectrum unique to the vibrational modes of a molecule.

SERS significantly amplifies the Raman signal of molecules adsorbed onto nanostructured metallic surfaces (typically silver or gold), enabling detection at extremely low concentrations researchgate.netmdpi.comrsc.org. This enhancement allows for molecular-level insights into pollutant transformation pathways and time-resolved tracking of degradation kinetics researchgate.net. For Methylene Blue, characteristic Raman peaks include those around 1436 cm⁻¹ and 1620-1626 cm⁻¹, associated with νasym(C–N) and νring(C–C) vibration modes, respectively mdpi.comrsc.org.

SERS platforms based on silver nanowire substrates have enabled Methylene Blue detection over a dynamic range from 1.5 × 10⁻⁴ M down to 1.5 × 10⁻¹⁶ M, demonstrating significantly higher sensitivity compared to conventional UV-Vis and fluorescence methods researchgate.net. The enhancement factor (EF) for Methylene Blue using silver nanodecahedra has been reported to be as high as 1.76 × 10⁵ at 10⁻⁵ M and 1.602 × 10⁶ at 10⁻⁷ M rsc.org. SERS offers a non-destructive detection method with extremely low detection limits and is capable of both qualitative and quantitative analysis acs.orgrsc.org. For instance, SERS has been used to detect Methylene Blue in concentrations as low as 0.05 µg L⁻¹ acs.org.

Table 2: Characteristic Raman Peaks and SERS Detection Limits for Methylene Blue

TechniqueCharacteristic Peaks (cm⁻¹)Detection Limit (M) / (µg L⁻¹)Enhancement Factor (EF)Reference
Raman1436, 1620-1626-- mdpi.comrsc.org
SERS1436, 1620-16261.5 × 10⁻¹⁶ M (AgNW) / 0.05 µg L⁻¹ (AgNS)1.602 × 10⁶ (at 10⁻⁷ M) acs.orgresearchgate.netmdpi.comrsc.org

Circular Dichroism (CD) spectroscopy is employed to study the interaction of this compound with chiral biomolecules, even though the dye itself is not inherently chiral. When NMB interacts with chiral macromolecules such as DNA, RNA, or proteins, it can undergo induced circular dichroism (ICD), where the otherwise optically inactive dye acquires optical activity due to its binding within a chiral environment nih.govadhesion.krresearchgate.netresearchgate.netacs.org.

CD spectroscopy provides valuable information about conformational changes in the biomolecule upon binding and the binding mode of the dye. For example, studies investigating the interaction between this compound and calf thymus DNA (ctDNA) have shown that CD spectroscopy can reveal a change into a more compact B-DNA conformation after binding with NMB iaamonline.org. Similarly, the interaction of this compound with synthetic duplex RNAs has been studied, where distortion in the RNA structures with induced optical activity in the dye molecules was evidenced from CD results nih.gov. The binding of phenothiazinium dyes, including NMB, to tRNA has also been characterized by perturbation in the circular dichroism spectrum of tRNA, with the dyes acquiring optical activity upon binding researchgate.net. Induced CD of Methylene Blue has also been observed when loaded into chiral pullulan nanoparticles, with strong bands appearing in the CD spectrum around the UV absorption maximum of MB adhesion.kr.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of this compound and its degradation products. This method is crucial for understanding the degradation pathways and mechanisms of the dye under various conditions (e.g., photocatalytic, electrochemical) researchgate.netresearchgate.netmdpi.com.

LC-MS combines the separation power of liquid chromatography, which separates components of a mixture based on their differential interactions with a stationary phase, with the analytical capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the detection and characterization of intermediate products formed during the degradation process, which are often present at low concentrations and can be structurally complex mdpi.comrsc.org.

Studies on the degradation of Methylene Blue (a close analog to NMB) have frequently utilized LC-MS. For instance, photocatalytic degradation studies have shown that the dye degradation is often initiated by demethylation of the molecule researchgate.netmdpi.com. LC-MS analysis has identified various demethylated intermediates, such as Azure A (m/z = 256), Azure B (m/z = 270), and Azure C, along with other smaller organic molecules researchgate.netnih.gov. The decrease in the parent ion signal (e.g., m/z = 284 for Methylene Blue) and the appearance of new mass signals corresponding to degradation products are key indicators of the degradation process researchgate.netrsc.org. LC-MS/MS methods have been developed for sensitive and reliable determination of Methylene Blue and its metabolite residues in complex matrices like aquatic products, achieving limits of quantification as low as 1.0 µg/kg nih.gov.

Table 3: LC-MS Analysis of Methylene Blue Degradation Products

Parent CompoundDetected Degradation Products (m/z)Degradation PathwayAnalytical Performance (LOQ)Reference
Methylene Blue270 (Azure B), 256 (Azure A), othersDemethylation1.0 µg/kg (in aquatic products) researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

Electrochemical Characterization Methods

Electrochemical techniques are fundamental for understanding the redox behavior, electron transfer kinetics, and interfacial interactions of this compound. These methods provide insights into how NMB behaves at electrode surfaces and how its properties can be leveraged for various applications.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a powerful and widely employed technique for investigating the redox processes of this compound frontiersin.orgsciepub.comnih.govemerald.comconicet.gov.ar. It involves sweeping the electrode potential linearly between two limits while measuring the resulting current, providing a current-potential curve that reveals oxidation and reduction peaks frontiersin.orgsciepub.com.

Research has shown that NMB typically exhibits a pair of reversible or quasi-reversible redox peaks in its cyclic voltammogram, corresponding to its reduction to a leuco form and subsequent oxidation back to the dye sciepub.comnih.gov. The electrochemical behavior of NMB can be influenced by the type of electrode material, scan rate, pH, and the presence of other substances frontiersin.orgsciepub.comnih.govemerald.comconicet.gov.ar.

For instance, studies on graphene oxide-New Methylene Blue (GO-NMB) nanocomposites have demonstrated that GO-NMB/glassy carbon electrodes (GCEs) exhibit a higher redox peak current and a more reversible redox process compared to NMB physically adsorbed on GO frontiersin.org. The redox peak currents of GO-NMB/GCE were observed to increase linearly with increasing scan rates, indicating a surface-controlled redox process frontiersin.org.

In another study, the electrochemical behavior of Methylene Blue (MB, a closely related phenothiazine dye often used interchangeably in electrochemical studies with NMB due to similar core redox properties) on DNA-modified electrodes revealed a two-electron and one-proton electrode process, showing symmetrical redox peaks nih.govconicet.gov.ar. The interaction of MB with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) was studied, with a greater decrease in redox peak currents observed in dsDNA solutions, suggesting a higher affinity of MB for dsDNA nih.gov.

Anodic peak potentials for MB have been reported around +0.226 V in sulfuric acid solutions arxiv.org. The reduction of MB on a silver electrode has been shown to occur in two one-electron steps, leading to the formation of a radical cation (HMB•+) and leucomethylene blue (LMB) researchgate.net.

Table 1: Representative Cyclic Voltammetry Data for Methylene Blue (MB)

Electrode SystemSolution/ConditionsAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)Peak Current Difference (ΔEp)Scan RateReference
GO-NMB/GCE0.1 M PBSNot explicitly stated, but higher and more reversible than NMB/GONot explicitly stated, but higher and more reversible than NMB/GOImproved reversibility100 mV s⁻¹ frontiersin.org
Bare Gold Electrode (MB)pH 6.0 Britton-Robinson (B-R) buffer-0.170 V-0.208 V38 mV100 mV s⁻¹ nih.gov
MAA self-assembled monolayer modified gold electrode (MB)pH 6.0 Britton-Robinson (B-R) buffer-0.182 V-0.242 V56 mV100 mV s⁻¹ nih.gov
ssDNA/MAA/Au electrode (MB)pH 6.0 Britton-Robinson (B-R) buffer-0.176 V-0.216 V40 mV (calculated)100 mV s⁻¹ nih.gov
dsDNA/MAA/Au electrode (MB)pH 6.0 Britton-Robinson (B-R) buffer-0.168 V-0.210 V42 mV (calculated)100 mV s⁻¹ nih.gov
Ce(III) in 0.2 M H2SO40.01 M Ce(III)+1.25 V (oxidation)+1.17 V (reduction)80 mV (calculated)Not specified arxiv.org
MB in 1.8 M H2SO4MB solution+0.226 V (oxidation)Not specifiedNot specifiedNot specified arxiv.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the interfacial properties of electrodes and the kinetics of electrochemical processes involving NMB mdpi.comstuba.skresearchgate.netencyclopedia.pub. EIS measures the impedance of an electrochemical system over a range of frequencies, providing information about charge transfer resistance, double-layer capacitance, and diffusion processes mdpi.comstuba.skencyclopedia.pub.

In studies involving NMB, EIS has been utilized to assess the charge transfer features of bare and modified electrodes mdpi.comencyclopedia.pub. Nyquist plots, generated from EIS data, typically show a semicircle in the high-frequency region, representing the charge transfer resistance at the electrode/electrolyte interface, and a linear portion in the low-frequency region, corresponding to diffusion mass transfer (Warburg impedance) mdpi.comencyclopedia.pub. For instance, a lower diameter of the semicircle in the Nyquist plot for modified electrodes (e.g., NH2-fMWCNTs/GCE) compared to bare GCE indicates faster charge transfer encyclopedia.pub.

EIS has also been used to verify and compare results obtained from voltammetric techniques, providing complementary information on the electrochemical behavior of NMB at various modified electrode surfaces stuba.sk.

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV)

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) are highly sensitive electrochemical techniques that offer advantages over conventional CV, particularly in minimizing capacitive background currents and enhancing the signal-to-noise ratio maciassensors.commaciassensors.commdpi.comacs.orgrsc.org. These techniques are characterized by applying small potential pulses superimposed on a linear potential sweep (DPV) or a staircase potential sweep with square waves (SWV) maciassensors.commaciassensors.commdpi.comrsc.org.

SWV is particularly effective for electroanalysis and mechanistic studies, allowing for the measurement of heterogeneous electron transfer kinetics maciassensors.comacs.org. In SWV, the current is sampled at the end of each potential pulse, and the data are often presented as a difference current (i_difference = i_forward – i_reverse) versus the step potential, which largely eliminates background charging currents maciassensors.comacs.org. SWV has been successfully applied to study the reduction of Methylene Blue, showing significant improvements in current under illumination compared to dark samples acs.org. The technique allows for tuning the square wave frequency to render the sensor more sensitive to either rapid or slower electron transfer rates rsc.org.

DPV is highly efficient in removing capacitive background from voltammograms, making it well-suited for high-sensitivity assays maciassensors.com. In DPV, the current is sampled just before and at the end of each pulse, and the difference is used to construct the voltammogram maciassensors.com. Both SWV and DPV are valuable for detecting NMB due to their enhanced sensitivity and ability to resolve overlapping redox peaks maciassensors.commdpi.comresearchgate.net.

Spectroelectrochemistry

Spectroelectrochemistry combines spectroscopic and electrochemical measurement methods, providing a comprehensive understanding of redox processes by simultaneously monitoring changes in both electrochemical signals (potentials and current fluxes) and spectroscopic properties (absorption and/or vibrational changes) sciepub.comresearchgate.netsciepub.com. This hybrid approach is particularly insightful for studying compounds like this compound, which undergo distinct color changes upon reduction.

For NMB, spectroelectrochemical studies, including absorptovoltammetry (simultaneous absorption spectroscopy and CV) and Raman voltammetry (simultaneous Raman spectroscopy and CV), have been used to investigate the electrochemically induced decoloration of NMB upon reduction to leucomethylene blue (LMB) sciepub.comsciepub.com. Surface-enhanced Raman spectroscopy (SERS) has also been employed to characterize the chemical species formed on the electrode surface during the reduction of Methylene Blue, identifying species such as the radical cation (HMB•+) and LMB researchgate.net. These studies highlight how the molecular optical resonance shifts upon reduction, moving from the visible to the UV range researchgate.net.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental electrochemical studies of this compound by providing detailed molecular-level insights into its electronic structure, reactivity, and interactions mdpi.commdpi.comresearchgate.netacs.orgnih.govtandfonline.comresearchgate.netrandallcygan.combohrium.comresearchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For this compound, DFT calculations provide valuable information on its optimized geometries, electronic properties (e.g., HOMO-LUMO energies), and reaction pathways mdpi.commdpi.comresearchgate.netacs.orgnih.govtandfonline.comresearchgate.netrandallcygan.combohrium.comresearchgate.net.

DFT studies have been employed to understand the adsorption mechanisms of Methylene Blue on various surfaces, such as metal oxides (e.g., TiO2, ZnTiO3) and natural adsorbents (e.g., neem leaves, orange peels) mdpi.comacs.orgnih.govtandfonline.comresearchgate.netresearchgate.net. These calculations can predict the most favorable adsorption orientations and energies, revealing whether the interaction is physisorption or chemisorption mdpi.comacs.orgnih.gov. For instance, stronger adsorption of MB was observed on the ZnTiO3 surface compared to TiO2, with calculated adsorption energies of -282.05 kJ/mol and -10.95 kJ/mol, respectively, indicating a stronger interaction facilitated by hydrogen bonding mdpi.com.

Furthermore, DFT is crucial for elucidating degradation mechanisms of NMB. For example, computational analyses have investigated the demethylation of Methylene Blue mediated by reactive oxygen species (ROS), a critical initial step in its photocatalytic degradation mdpi.com. These studies reveal that demethylation is energetically favorable, particularly when mediated by hydroxyl radicals (•OH) and hydroxyl ions (OH-), with reaction energies of -154 kcal/mol and -214 kcal/mol, respectively mdpi.com. DFT helps identify key intermediates formed during degradation, such as Azure B, methanol (B129727) (CH3OH), and formaldehyde (B43269) (CH2O), which align with experimentally detected byproducts mdpi.com.

DFT also provides insights into the electronic gap (Eg) of NMB and its complexes, where lower Eg values often indicate higher reactivity acs.orgresearchgate.net. Calculations have also explored vibronic absorption spectra and electronic properties, showing that photoexcitation leads to an increase in the dipole moment of the dye molecule and that the absorption peak in the visible region is due to a π→π* electronic transition researchgate.net.

Table 2: Representative DFT Calculation Findings for Methylene Blue (MB)

System StudiedProperty/MechanismKey FindingsAdsorption Energy / Reaction EnergyReference
MB demethylation mediated by ROSDegradation mechanismDemethylation is energetically favorable, forming Azure B, CH3OH, CH2O.•OH: -154 kcal/mol; OH⁻: -214 kcal/mol mdpi.com
MB adsorption on ZnTiO3 (101) surfaceAdsorption mechanismStronger adsorption on ZnTiO3 than TiO2; semi-perpendicular orientation.ZnTiO3: -282.05 kJ/mol (-2.92 eV); TiO2: -10.95 kJ/mol (-0.113 eV) mdpi.com
MB adsorption on (TiO2)20 clusterAdsorption mechanism, electronic propertiesChemisorption for most models (M1-M6), physisorption for M7, M8. Electronic gap values range from 0.34 to 1.52 eV.Not explicitly stated in kJ/mol or kcal/mol, but interaction energies were calculated. acs.orgnih.gov
Vibronic absorption spectrum of MB in aqueous solutionElectronic properties, spectral analysisShoulder in visible spectrum has vibronic origin. Photoexcitation increases dipole moment. π→π* transition.Not applicable (spectral analysis) researchgate.net
MB adsorption on functionalized perlitesAdsorption mechanismBetter adsorption on amine and mercapto-functionalized surfaces.Adsorption capacity: PA: 4.9445 mg g⁻¹, PAPTMS: 5.2014 mg g⁻¹, PMPTMS: 5.3112 mg g⁻¹ (at 298 K) researchgate.net
MB adsorption on neem leavesAdsorption mechanismChemisorption mechanism favored. Quantum chemical analysis supported better adsorption than malachite green.Not explicitly stated in kJ/mol or kcal/mol. tandfonline.com
MB adsorption on orange peel-modified phosphoric acidAdsorption mechanismStrong and favorable interactions. Low gap energy values indicate high reactivity.Not explicitly stated in kJ/mol or kcal/mol. researchgate.net
MB adsorption on Ag/CS-Fe2O3 nanostructuresAdsorption mechanismRelatively strong interaction between MB and nanostructures.Adsorption energies indicate strong interaction. bohrium.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over a period, providing insights into their dynamic behavior. These simulations are crucial for understanding molecular interactions, conformational changes, and transport phenomena. Although MD simulations have been extensively employed to study the adsorption mechanisms, interactions with biological membranes, and aggregation of related compounds like Methylene Blue (MB) on various surfaces such as clay minerals and lipid bilayers researchgate.netcambridge.orgosti.govacs.orgmdpi.comingentaconnect.com, specific detailed research findings pertaining to Molecular Dynamics simulations conducted exclusively on "this compound" were not identified in the current search.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, MC simulations are often used to model complex systems, particularly for studying adsorption processes, phase equilibria, and molecular docking. While MC simulations have been applied to investigate the adsorption behavior and binding modes of compounds like Methylene Blue on various substrates, including graphene surfaces and clay interfaces ingentaconnect.comacs.orgnih.govnih.govresearchgate.net, specific detailed research findings regarding Monte Carlo simulations performed solely on "this compound" were not found in the available search results.

Quantum Chemical Descriptors

Quantum chemical descriptors, derived from quantum mechanical calculations, provide quantitative information about the electronic structure and reactivity of molecules. These descriptors include parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemical potential, hardness, softness, and electrophilicity index. Such descriptors are valuable for predicting molecular reactivity, adsorption affinity, and interaction mechanisms. While quantum chemical calculations and descriptors have been utilized to analyze the properties and adsorption characteristics of various organic dyes, including Methylene Blue, in relation to their interactions with adsorbents and their chemical reactivity acs.orgnih.govresearchgate.nettandfonline.comimist.ma, specific applications and detailed findings of quantum chemical descriptors for "this compound" were not identified in the current search.

Mechanistic Investigations at the Molecular and Cellular Level Non Clinical Focus

Electron Transport Modulation and Bioenergetics

The majority of detailed research concerning the modulation of electron transport and enhancement of ATP synthesis by phenothiazine (B1677639) dyes largely pertains to Methylene (B1212753) Blue (MB). However, New Methylene Blue (NMB) has also been noted for its potential in influencing cellular respiration and bioenergetics, albeit with less specific mechanistic detail available in the current literature.

While Methylene Blue (MB) is well-documented as an electron shuttle within the mitochondrial electron transport chain (ETC), capable of bypassing impaired complexes and improving efficiency dianarangaves.comadvancedivhealth.comgethealthspan.comrenoja.comnih.govcanceractive.comnaturogenics.com.au, direct and detailed investigations into this compound's (NMB) specific interactions with individual complexes of the ETC are less extensively reported. This compound has been explored for its electron donation capabilities, which are suggested to help bypass the inhibition of cellular respiration caused by agents like cyanide smolecule.com. This implies an interaction with the cellular respiratory machinery, contributing to its proposed neuroprotective properties smolecule.com.

Similar to its role in ETC interactions, the enhancement of ATP synthesis is predominantly attributed to Methylene Blue (MB), which boosts mitochondrial ATP production by streamlining electron flow and supporting cytochrome c efficiency and cytochrome c oxidase activity dianarangaves.comadvancedivhealth.comgethealthspan.comrenoja.comnih.govcanceractive.comnaturogenics.com.au. For this compound, while its "mitochondrial-targeting effects" are mentioned in the context of neurodegenerative diseases smolecule.com, specific mechanisms or direct evidence of ATP synthesis enhancement by NMB are not as thoroughly elucidated in the provided research.

Redox State Interconversion and Cellular Homeostasis

This compound participates in redox processes, influencing cellular homeostasis through its interconversion between oxidized and reduced states, and its impact on reactive oxygen species (ROS).

The redox cycling of phenothiazine dyes involves the reversible reduction of the oxidized, colored form to a colorless leuco form. For Methylene Blue, this involves its reduction to leucomethylene blue (LMB) by enzymes such as NADPH-methemoglobin reductase, followed by reoxidation wikipedia.orgnih.govrsc.orgjournalmeddbu.comnih.govnih.govresearchgate.net. While this compound is known to act as a redox indicator smolecule.com, specific details regarding the formation and reoxidation pathways of its leuco form, "leucothis compound," are not explicitly detailed in the available literature as a distinct chemical entity with its own PubChem CID. The general principle of redox interconversion is likely to apply, given its classification as a redox indicator, but the precise molecular pathways specific to NMB's reduced form remain less characterized compared to Methylene Blue.

This compound exhibits a dual influence on reactive oxygen species (ROS) depending on the context. It is noted for its "antioxidant and mitochondrial-targeting effects" which contribute to its neuroprotective properties smolecule.com. In this capacity, it may help in mitigating oxidative stress. Conversely, this compound is also utilized as a photosensitizer in photodynamic therapy (PDT), where it combines with light to generate reactive oxygen species, leading to the destruction of targeted cells, such as cancer cells smolecule.com. This highlights its ability to both scavenge and generate ROS, indicating a context-dependent role in cellular redox balance.

Interaction with Biomolecules (DNA, RNA, Proteins)

This compound interacts with various biomolecules, including DNA, RNA, and proteins, influencing their structure and function through distinct binding mechanisms.

Data Table: Binding of this compound to Biomolecules

BiomoleculeBinding Mechanism/ObservationKey FindingsReferences
RNA Intercalative binding, Neutralization, CrosslinkingStrong intercalative binding to tRNAPhe (partial mode). Binds, neutralizes, and crosslinks with RNA. Used in reticulocyte staining by binding to RNA. smolecule.comsigmaaldrich.comwikipedia.orgresearchgate.net
Proteins Static quenching, Hydrogen bonds, Van der Waals interactionsBinds to human serum albumin (HSA) and bovine serum albumin (BSA). Binding constants (Kb) for HSA-NMB: 2.766 × 105 dm3 mol-1; BSA-NMB: 1.187 × 105 dm3 mol-1. Binding is spontaneous, driven by hydrogen bonds and van der Waals interactions. Binding site identified as Subdomain IIA (site I) in HSA and BSA. Alters secondary structural conformation and microenvironment of HSA/BSA. Also binds to endotoxins, dextran (B179266) sulfate (B86663), heparin, transfer RNA, succinylated bovine serum albumin, trypsin, pepsin, and casein via charge-charge interactions. spectroscopyonline.comnih.gov

Detailed Research Findings:

RNA Interaction: this compound (NMB) demonstrates strong intercalative binding to transfer RNA (tRNAPhe), characterized by a partial intercalative mode wikipedia.orgresearchgate.net. This interaction is supported by spectroscopic studies that deduced binding affinity values for NMB to tRNA wikipedia.org. Furthermore, NMB has been shown to bind, neutralize, and crosslink with RNA, a property leveraged in diagnostic applications such as the staining of reticulocytes (immature red blood cells) where it reveals a characteristic blue reticulum under a microscope by binding to RNA within these cells smolecule.comsigmaaldrich.comnih.gov.

Protein Interaction: Investigations into the interaction of this compound (NMB) with serum albumin proteins, specifically human serum albumin (HSA) and bovine serum albumin (BSA), have provided detailed insights. Studies employing multispectroscopic and computational methods indicate that NMB interacts with these proteins via a static quenching mechanism spectroscopyonline.comnih.gov. The binding process is spontaneous and primarily driven by non-covalent forces, including hydrogen bonds and van der Waals interactions spectroscopyonline.comnih.gov. The binding constant (Kb) values were determined to be 2.766 × 105 dm3 mol-1 for HSA-NMB and 1.187 × 105 dm3 mol-1 for BSA-NMB, respectively spectroscopyonline.comnih.gov. Molecular docking studies have predicted that NMB binds within Subdomain IIA (site I) of both HSA and BSA, leading to modifications in their secondary structural conformation and microenvironment spectroscopyonline.comnih.gov. Beyond albumins, NMB has also been observed to bind to various other biomolecules, including endotoxins, dextran sulfate, heparin, transfer RNA, succinylated bovine serum albumin, trypsin, pepsin, and casein, primarily through charge-charge interactions renoja.com.

Applications in Chemical Science and Advanced Materials Research Non Clinical Focus

Environmental Remediation and Water Treatment

The presence of dyes like New Methylene (B1212753) Blue in industrial wastewater is a considerable environmental concern, necessitating effective treatment methods. NMB is frequently used as a representative organic pollutant in research focused on water purification technologies, including photocatalytic degradation and adsorption processes.

Photocatalytic Degradation of Organic Pollutants

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants in the presence of light. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, it generates electron-hole pairs. irost.ir These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are capable of breaking down complex organic molecules like NMB into simpler, less harmful substances. mdpi.comresearchgate.net

The scientific community is actively engaged in creating innovative photocatalytic systems to enhance the degradation efficiency of dyes like New Methylene Blue. A notable development is the synthesis of composite materials. For example, a magnetic BiFeO3/graphene composite has demonstrated high efficiency, achieving 96.5% degradation of NMB under visible light in 150 minutes. science.gov The improved performance is credited to the graphene, which facilitates the separation of photogenerated electrons and holes. science.gov

Another area of advancement is the modification of well-known photocatalysts like titanium dioxide (TiO₂). Doping TiO₂ with non-metal elements such as nitrogen has been shown to improve its photocatalytic activity under visible light. irost.iruts.edu.au Similarly, incorporating polyethylene (B3416737) glycol (PEG) with TiO₂ has been found to enhance the photodegradation rate of methylene blue. mdpi.com Research has also explored the use of zinc oxide (ZnO) as a photocatalyst, with one study indicating it to be more effective than TiO₂ for the degradation of this compound N under UV light. researchgate.net

The use of upconversion nanoparticles (UCNPs) represents another cutting-edge approach. These nanoparticles can absorb near-infrared (NIR) light and convert it into visible light, which can then activate a photosensitizer like NMB to generate reactive oxygen species. nih.govnih.gov

Photocatalytic System Light Source Degradation Efficiency (%) Time (min) Key Feature
BiFeO3/grapheneVisible Light96.5150Enhanced charge separation
Nitrogen-doped TiO₂Visible LightNot SpecifiedNot SpecifiedImproved visible light absorption
ZnOUV Light (354 nm)81Not SpecifiedHigher efficiency than TiO₂ under tested conditions
TiO₂/PEGNot SpecifiedNot SpecifiedNot SpecifiedEnhanced photodegradation rate

Table 1: Performance of various novel photocatalytic systems for the degradation of this compound.

Understanding the kinetics and mechanisms of NMB's photocatalytic degradation is essential for process optimization. The degradation process is often found to follow pseudo-first-order kinetics. mdpi.com

Mechanistic studies aim to identify the primary reactive species responsible for the breakdown of the dye. In many TiO₂-based systems, hydroxyl radicals (•OH) are the main oxidizing agents. scielo.br However, the specific mechanism can vary depending on the photocatalyst and reaction conditions. For instance, in the degradation of methylene blue using SiO₂@TiO₂ spheres, hydroxyl radicals were identified as the predominant species. scielo.br In other systems, superoxide radicals (O₂•⁻) and photogenerated holes (h⁺) can also play a crucial role. mdpi.comresearchgate.net For example, in N-doped TiO₂ systems, superoxide radicals are often the primary species responsible for decomposition. dokumen.pub

The interaction of NMB with the photocatalyst surface is also a key aspect. The Langmuir-Hinshelwood model is frequently used to describe the relationship between the initial dye concentration and the degradation rate in heterogeneous photocatalysis. scielo.brscielo.br

Adsorption Processes for Dye Removal

Adsorption is a widely employed technique for removing dyes from aqueous solutions due to its simplicity and cost-effectiveness. researchgate.net This process involves the binding of dye molecules (adsorbate) to the surface of a solid material (adsorbent).

There is a continuous search for new, efficient, and low-cost adsorbent materials for dye removal. A variety of materials have been investigated for their capacity to adsorb this compound. These include:

Agricultural Waste: Chemically treated sawdust from Malus domestica has been shown to be an effective and inexpensive adsorbent for NMB. deswater.comdeswater.com

Clays (B1170129) and Minerals: Bentonite and zeolite are natural clays that have been utilized for NMB adsorption. researchgate.netrsc.org Modifications, such as creating bentonite-chitosan composites, can enhance their adsorption capabilities. mdpi.com

Bio-based Composites: Composites made from materials like cactus cladode wastes and chitin (B13524) nanowhiskers have been developed and show significant adsorption capacity for NMB. researchgate.net

Magnetic Biochar: Biochar produced from poplar sawdust and modified with magnetic properties offers high adsorption capacity and the advantage of easy separation from water using a magnet. researchgate.net

Hydrogels: Poly(melamine-formaldehyde-silica) composite hydrogels have been synthesized and demonstrated a high removal capacity for methylene blue. scielo.brresearchgate.net

Adsorbent Material Type Key Advantage
Treated Malus domestica SawdustAgricultural WasteLow-cost
Bentonite-Chitosan CompositeClay CompositeEnhanced adsorption capacity
Magnetic BiocharModified BiocharHigh capacity and easy separation
Poly(melamine-formaldehyde-silica) HydrogelComposite HydrogelHigh removal capacity
Cactus/Chitin CompositeBiocompositeUtilizes waste materials

Table 2: Examples of novel adsorbent materials for this compound removal.

To fully characterize the adsorption process, researchers study its equilibrium (isotherms), rate (kinetics), and energetic feasibility (thermodynamics).

Adsorption Isotherms: These models describe how the dye distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly applied. The Langmuir model often provides a good fit for NMB adsorption, suggesting monolayer coverage on the adsorbent surface. deswater.comresearchgate.net

Adsorption Kinetics: Kinetic studies reveal the rate at which adsorption occurs. The pseudo-second-order kinetic model frequently describes the adsorption of NMB, indicating that the process is likely controlled by chemisorption. researchgate.netresearchgate.net The adsorption process is often rapid initially, with equilibrium being reached in under an hour in some cases. deswater.com

Adsorption Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the nature of the adsorption. A negative ΔG° value indicates a spontaneous process. For the adsorption of NMB on treated sawdust, the process was found to be spontaneous and endothermic (positive ΔH°), with an increase in randomness at the solid-liquid interface (positive ΔS°). deswater.com Conversely, some studies on other materials have reported an exothermic process (negative ΔH°). researchgate.net

Parameter Description Commonly Observed for NMB Adsorption
Isotherm Model Describes equilibrium distribution of dyeLangmuir model (monolayer adsorption)
Kinetic Model Describes the rate of adsorptionPseudo-second-order model (chemisorption)
Gibbs Free Energy (ΔG°) Indicates spontaneityNegative (spontaneous process)
Enthalpy (ΔH°) Indicates if process is endo- or exothermicCan be positive (endothermic) or negative (exothermic) depending on the adsorbent
Entropy (ΔS°) Indicates change in randomnessOften positive (increased randomness at the interface)

Table 3: Summary of adsorption isotherm, kinetic, and thermodynamic parameters for this compound.

Electrochemical Sensing and Biosensor Development

The inherent electroactivity of this compound, characterized by a reversible redox process, makes it an excellent candidate for constructing electrochemical sensors. frontiersin.org Its ability to facilitate electron transfer between an electrode surface and an analyte of interest is a cornerstone of its application in this field.

The development of sensitive and selective electrochemical sensors often relies on the modification of electrode surfaces to enhance their performance. This compound is a key component in the fabrication of such modified electrodes, which are designed to improve electrocatalytic activity and facilitate the detection of specific molecules.

A prominent method involves the covalent functionalization of nanomaterials with NMB. For instance, a glassy carbon electrode (GCE) can be modified with a nanocomposite of graphene oxide (GO) and this compound. frontiersin.orgnih.gov In this process, NMB is covalently bonded to GO, often using a crosslinking agent like glutaraldehyde. frontiersin.orgnih.govfrontiersin.org The resulting GO-NMB nanocomposite is then deposited onto the GCE surface. frontiersin.org The preparation of a homogeneous dispersion of the nanocomposite is crucial, and a small volume is typically dropped onto the cleaned electrode surface and allowed to dry at ambient temperature. frontiersin.org This covalent bonding ensures the stability of the NMB on the electrode while leveraging the high surface area and conductivity of graphene oxide to enhance the electrochemical signal. frontiersin.orgnih.gov The interaction between NMB and GO is characterized by a π–π stacking interaction between their conjugated planar structures. frontiersin.orgnih.gov

Other approaches to electrode modification include:

Incorporation into porous materials: NMB can be adsorbed onto synthetic zeolites, such as NaX zeolite, which are then mixed into a carbon paste to create a modified carbon paste electrode (MB-Z-CPE). lew.ro The zeolite's porous framework provides a stable environment for the dye molecules, increasing their concentration at the electrode surface and enhancing the signal. lew.ro

Polymeric Films: Electrodes can be modified by the electropolymerization of methylene blue directly onto the electrode surface, creating a poly(methylene blue) film. scielo.br This technique creates a complete and stable coverage of the polymer film on the electrode. scielo.br

Organic-inorganic Nanocomposites: A novel nanocomposite of NMB and silicon oxide has been synthesized for use as a mediator in biosensors. nih.gov This material facilitates electron transfer from the NMB to the electrode. nih.gov

These modified electrodes exhibit a surface-controlled redox process, where the redox peak currents increase linearly with the scan rate in cyclic voltammetry experiments, indicating that the electroactive species are effectively immobilized on the electrode surface. frontiersin.org

This compound-modified electrodes have demonstrated significant utility in the sensitive detection of various analytes, from small molecules to complex biological entities.

Hydrogen Peroxide (H₂O₂): Sensors based on a GO-NMB nanocomposite have shown excellent electrocatalytic activity for the reduction of hydrogen peroxide. frontiersin.orgfrontiersin.org In the presence of H₂O₂, the reduction peak current of NMB on the modified electrode increases, while the oxidation peak current decreases, which is a typical characteristic of an electrocatalytic reduction process. frontiersin.orgresearchgate.net This allows for the quantitative determination of H₂O₂. Research has demonstrated that these sensors can achieve a low limit of detection and a wide linear range, making them highly effective for H₂O₂ analysis. frontiersin.orgnih.gov Similarly, biosensors co-immobilizing NMB and Horseradish Peroxidase (HRP) have been developed, exhibiting fast and stable responses to H₂O₂. nih.govhep.com.cn

Pathogenic Bacteria: NMB and its parent compound, Methylene Blue (MB), are also employed in aptasensors for the detection of pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.comrsc.org In these systems, an aptamer—a single-stranded DNA or RNA molecule with high affinity for a specific target—is immobilized on an electrode. researchgate.net When the target bacterium binds to the aptamer, MB, used as an exogenous redox indicator, can generate a measurable electrochemical signal. mdpi.comresearchgate.net In some designs, MB is loaded into a nanocomposite that acts as a signal-amplifying tag in a sandwich-type assay, where the change in current is used for the quantitative determination of the bacteria. rsc.orgresearchgate.net These aptasensors have demonstrated high sensitivity and selectivity, with the ability to detect very low concentrations of bacteria. mdpi.comresearchgate.net

Electrochemical Detection Performance of NMB/MB-Based Sensors
AnalyteSensor DesignDetection Limit (LOD)Linear RangeSource
Hydrogen Peroxide (H₂O₂)GO-NMB/GCE1.35 µM0.333 µM to 2.28 mM frontiersin.orgnih.gov
Hydrogen Peroxide (H₂O₂)NMB/SiO₂ nanocomposite with HRP4 µM10 µM to 1.2 mM nih.gov
Pseudomonas aeruginosaF23 Aptamer/Au-SPE with MB indicator8 CFU·mL⁻¹Not specified mdpi.com
Escherichia coli O157:H7Sandwich-type with MB@MI nanocomposite tags32 CFU·mL⁻¹10²–10⁷ CFU·mL⁻¹ rsc.orgresearchgate.net

A key challenge in biosensor development is achieving high sensitivity, which often requires strategies to amplify the detection signal. This compound plays a central role in several of these strategies.

Redox Mediator and Indicator: NMB's primary role is as a highly effective redox mediator or indicator. mdpi.com In some sensor designs, particularly for detecting bacteria or nucleic acids, MB is used as an exogenous indicator that is introduced into the electrolyte. mdpi.comresearchgate.net Its ability to be reduced and oxidized generates a strong electrochemical signal that is proportional to the analyte concentration, thereby amplifying the sensor's output. mdpi.com

Nanocomposite Tags: Incorporating NMB into nanocomposites serves as a powerful signal amplification method. rsc.orgresearchgate.net For example, methylene blue-loaded organic-inorganic nanocomposites can be used as labels in a sandwich-type immunoassay. researchgate.net Each nanocomposite tag carries a large number of MB molecules, so when it binds to the target captured on the electrode, it introduces a massive amount of electroactive species, leading to a significantly amplified signal. researchgate.net

Nanozyme Activity: In certain configurations, NMB can exhibit enzyme-like catalytic activity. A sensor developed for H₂O₂ detection utilized Methylene Blue grafted onto a peptide support. acs.org This system acted as a nanozyme with catalase-like activity, catalyzing the decomposition of H₂O₂ under electrochemical conditions, which resulted in significant signal amplification and enabled ultrasensitive detection. acs.org

Nucleic Acid Amplification: In the context of detecting nucleic acids, MB can be used as an intercalating probe. frontiersin.org It binds to double-stranded DNA (dsDNA) produced during amplification reactions like the polymerase chain reaction (PCR). frontiersin.orgacs.org The amount of intercalated MB, which can be measured electrochemically, is proportional to the amount of amplified DNA, thus linking the signal to the initial target concentration. frontiersin.org

Advanced Materials Science Applications

The integration of this compound into various material matrices has led to the creation of novel materials with enhanced electrochemical and physical properties, opening up new avenues in materials science research.

The development of NMB-based nanocomposites is a burgeoning area of research. The most studied of these is the this compound-graphene oxide (GO-NMB) nanocomposite. frontiersin.orgnih.gov GO serves as an excellent substrate due to its large surface area, abundant oxygen-containing functional groups for covalent modification, and high conductivity (when reduced). frontiersin.orgnih.gov

The synthesis typically involves a covalent bonding reaction, confirmed through various spectroscopic techniques like UV-Vis, fluorescence, and FT-IR spectroscopy. frontiersin.orgnih.gov For example, the strong UV-Vis absorbance peak of NMB shifts after bonding with GO, indicating a close π–π stacking interaction between the two planar molecules. frontiersin.orgnih.gov Similarly, the natural fluorescence of NMB is significantly quenched after interacting with GO, further confirming the composite's formation. nih.gov

Beyond graphene oxide, NMB has been integrated with other materials:

Silicon Oxide: NMB has been used to create an organic-inorganic nanocomposite with silicon oxide, which functions as a stable mediator in biosensors. nih.gov

Mesoporous Materials: NMB has been encapsulated within the pores of mesoporous materials like AlMCM-41. researchgate.net The zeolite framework protects the dye and allows it to remain electroactive and accessible to ions. researchgate.net

Natural Zeolite: Graphene oxide has been impregnated into natural zeolite to create a composite adsorbent with enhanced capacity for removing methylene blue from wastewater, showcasing the strong interaction between these materials. mdpi.com

These composites leverage the synergistic properties of NMB and the host material, leading to enhanced electrocatalytic activity, stability, and sensitivity when used as electrode interface materials. frontiersin.orgfrontiersin.org

The incorporation of NMB and other phenothiazine (B1677639) derivatives into various structures is a key strategy for creating a new generation of electrochemically active materials. kpfu.ru These materials are foundational for developing advanced biosensors and other electronic devices. kpfu.ru

The GO-NMB nanocomposite is a prime example of such a material. frontiersin.org By itself, GO shows no significant redox peaks in cyclic voltammetry, but when covalently linked with NMB, the resulting GO-NMB/GCE exhibits a well-defined and reversible redox process with a higher peak current compared to physically adsorbed NMB. frontiersin.org This demonstrates that the composite is a distinct, electrochemically active material with enhanced properties derived from the synergistic combination of its components. frontiersin.org Research projects are actively designing new dye molecules based on the phenothiazine structure to synthesize novel materials for applications ranging from sensors to robotics. kpfu.ru

Properties of NMB-Based Electrochemically Active Materials
MaterialKey ComponentsFabrication/Synthesis MethodNotable PropertySource
GO-NMB NanocompositeGraphene Oxide, this compound, GlutaraldehydeCovalent bonding via crosslinking agentExcellent electrocatalytic activity for H₂O₂ reduction; stable surface-controlled redox process frontiersin.org
NMB/Silicon Oxide NanocompositeThis compound, Silicon OxideCo-immobilization in gelatine matrix with cross-linkingActs as a stable electron transfer mediator for biosensors nih.gov
MB-Zeolite CompositeMethylene Blue, NaX Zeolite, Carbon PasteAdsorption of MB onto zeolite, mixed into carbon pasteProvides signal enhancement due to high concentration of dye molecules in the zeolite matrix lew.ro
Poly(methylene blue) FilmMethylene Blue monomerElectropolymerization on glassy carbon electrodeForms a complete and stable electroactive film on the electrode surface scielo.br

Catalysis in Organic Synthesis

Phenothiazine dyes, particularly Methylene Blue, have emerged as cost-effective, metal-free catalysts for a variety of transformations in organic synthesis. researchgate.netresearchgate.net Their utility stems from their ability to absorb visible light and convert it into chemical energy, driving reactions under mild conditions. rsc.orgfrontiersin.org This approach aligns with the principles of green chemistry by utilizing renewable energy sources and reducing reliance on expensive and potentially toxic heavy metal catalysts. researchgate.net These dyes are particularly effective in catalyzing the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of complex organic molecules and scaffolds. rsc.orgnih.gov Research has demonstrated that Methylene Blue can be employed in tandem reactions, offering high atom economy and operational simplicity in aqueous solutions, further enhancing its environmental friendliness. researchgate.netfrontiersin.org

Photoredox Catalysis

Photoredox catalysis using dyes like Methylene Blue is initiated by the absorption of photons from a visible light source, such as an LED lamp. frontiersin.org This absorption promotes the dye from its ground state (Dye) to a higher-energy, electronically excited state (Dye*). frontiersin.orgnih.gov This excited state is a more potent redox agent than the ground state, capable of either accepting an electron from or donating an electron to another molecule in the reaction mixture. nih.gov

This catalytic strategy has been successfully applied to various organic reactions. For example, Methylene Blue has been used as a photo-oxidant for the aerobic oxidation of aryl boronic acids to phenols. acs.org It has also been employed in the synthesis of complex heterocyclic structures like tetrahydrobenzo[b]pyran scaffolds from simple starting materials. frontiersin.orgnih.gov In a typical reaction, a very low catalyst loading (e.g., 0.2 mol%) is sufficient to achieve high product yields in short reaction times. frontiersin.orgnih.gov

Table 1: Examples of Photoredox Reactions Catalyzed by Methylene Blue This table presents data for Methylene Blue as a representative phenothiazine dye catalyst.

Reaction Type Substrates Product Yield (%) Catalyst Loading (mol%) Light Source Ref
Tetrahydrobenzo[b]pyran Synthesis Benzaldehyde, Malononitrile (B47326), Dimedone 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran 97% 0.2 White LED (18W) frontiersin.orgnih.gov
Aryl Boronic Acid Oxidation 4-Methoxyphenylboronic acid 4-Methoxyphenol High 1.0 N/A acs.org
C-H Trifluoromethylation Heterocycles Trifluoromethylated heterocycles N/A N/A White LEDs beilstein-journals.org

Single-Electron Transfer (SET) and Energy Transfer (EnT) Processes

The catalytic activity of photo-excited Methylene Blue (MB⁺*) proceeds through two main mechanistic pathways: Single-Electron Transfer (SET) and Energy Transfer (EnT). researchgate.netrsc.orgfrontiersin.org

Single-Electron Transfer (SET): In an SET process, the excited dye directly participates in a redox reaction.

Reductive Quenching Cycle: The excited dye (MB⁺*) can be reduced by an electron donor (a sacrificial agent or a substrate) to form a Methylene Blue radical (MB•). This radical is a potent reductant that can then donate its electron to another substrate to complete the catalytic cycle, returning the dye to its ground state (MB⁺). nih.govacs.org

Oxidative Quenching Cycle: Alternatively, the excited dye can act as an oxidant, accepting an electron from a substrate to generate a radical cation and the reduced dye radical (MB•).

A key example is the synthesis of tetrahydrobenzo[b]pyran, where a SET process is proposed to generate a malononitrile radical, initiating the reaction sequence. frontiersin.orgnih.gov

Energy Transfer (EnT): In an EnT process, the excited dye does not undergo a net electron transfer. Instead, it transfers its electronic excitation energy to a substrate molecule. This energetic substrate then undergoes the desired chemical transformation. The dye returns to its ground state upon energy transfer, ready to absorb another photon. This process is crucial in reactions where direct excitation of the substrate is inefficient or leads to side products. frontiersin.orgnih.gov In the synthesis of tetrahydrobenzo[b]pyran, an EnT step is believed to occur between a radical adduct and the Methylene Blue radical to regenerate the ground-state catalyst. frontiersin.orgnih.gov

The efficiency of these processes is dictated by the photophysical properties of the dye, such as its absorption wavelength and the lifetime of its excited states. frontiersin.org Methylene Blue absorbs strongly in the red region of the visible spectrum and possesses a relatively long-lived triplet excited state, which is beneficial for allowing sufficient time for SET or EnT to occur. frontiersin.orgnih.gov

Table 2: Relevant Photophysical Properties of Methylene Blue (MB⁺) This table presents data for Methylene Blue as a representative phenothiazine dye catalyst.

Property Value Significance Ref
Absorbance Maximum (λmax) 664 nm Efficiently absorbs visible light, particularly red light. frontiersin.orgnih.gov
Molar Absorbance (ε) 94,000 M⁻¹cm⁻¹ High capacity for light absorption. frontiersin.orgnih.gov
Singlet Excited State Lifetime (τf) ~1.0 ns Short-lived singlet state. frontiersin.orgnih.gov
Triplet Excited State Lifetime (τf) ~32 µs Long-lived triplet state, allowing for efficient bimolecular reactions (SET/EnT). frontiersin.orgnih.gov

Q & A

Q. What experimental parameters critically influence the adsorption efficiency of NMB in aqueous solutions?

Key parameters include initial dye concentration, pH, temperature, adsorbent dosage, and contact time. For instance, adsorption capacity increases with higher initial NMB concentration and longer contact time, while optimal pH varies depending on the adsorbent's surface charge (e.g., pH 12 for activated biocarbons due to enhanced electrostatic attraction) . Temperature impacts thermodynamic behavior, with exothermic processes favoring lower temperatures . Experimental optimization using factorial design or response surface methodology (RSM) is recommended to identify interactions between variables .

Q. How are adsorption isotherm models applied to quantify NMB uptake by bio-based adsorbents?

The Langmuir and Freundlich models are commonly used to describe monolayer vs. multilayer adsorption. For NMB, Langmuir often fits better due to homogeneous surface binding (e.g., activated biocarbons with maximum adsorption of ~300 mg/g) . Advanced models like Sips (combining Langmuir-Freundlich) account for heterogeneous surfaces, as seen in corn husk adsorbents . Parameter estimation via nonlinear regression is critical to avoid bias in isotherm interpretation .

Q. What spectroscopic techniques validate NMB adsorption mechanisms on modified adsorbents?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., -OH, -COOH) involved in NMB binding. X-ray photoelectron spectroscopy (XPS) confirms chemical state changes post-adsorption, while scanning electron microscopy (SEM) reveals surface morphology alterations. Circular dichroism (CD) can detect induced optical activity in NMB upon interaction with chiral adsorbents .

Advanced Research Questions

Q. How do molecular docking studies elucidate NMB’s binding interactions with RNA/DNA structures?

NMB intercalates into RNA helices (e.g., tRNAPhe) via planar phenothiazinium rings, stabilized by π-π stacking and electrostatic interactions. Density functional theory (DFT) optimizes dye structures for docking simulations, while binding energy calculations (ΔG ~ -25 kJ/mol) and entropy-driven trends (ΔS > 0) validate experimental thermodynamic data. Competitive quenching assays with ethidium bromide further confirm intercalation .

Q. What advanced statistical methods optimize NMB adsorption processes in complex matrices?

Box-Behnken design (BBD) under RSM reduces experimental runs while modeling nonlinear variable interactions (e.g., adsorbent dosage vs. pH). Central composite design (CCD) improves curvature prediction for multi-objective optimization, such as maximizing NMB removal and minimizing energy consumption. Artificial neural networks (ANN) enhance predictive accuracy in systems with noisy data .

Q. How does NMB’s redox behavior influence its role in photocatalytic degradation studies?

NMB acts as a photosensitizer, generating reactive oxygen species (ROS) under visible light. Cyclic voltammetry (CV) reveals reversible redox peaks (E° ~ 0.1 V vs. Ag/AgCl), correlating with electron-transfer efficiency. TiO₂-based photocatalysts functionalized with NMB show enhanced degradation rates (k > 0.05 min⁻¹) via charge separation mechanisms .

Methodological Guidance

Q. How to resolve discrepancies in reported adsorption capacities for NMB across studies?

Standardize testing conditions (e.g., pH 7, 25°C) and validate adsorbent characterization (BET surface area, pore size). Cross-check isotherm models with Akaike information criterion (AIC) to select the best fit. Report uncertainties in kinetic parameters (e.g., pseudo-second-order rate constants ±5%) .

Q. What protocols ensure reproducibility in NMB’s biological interaction studies?

Use controlled ionic strength buffers (e.g., 10 mM Tris-HCl) to minimize nonspecific binding. Calibrate fluorescence spectrophotometers with reference dyes (e.g., Rhodamine B). For RNA binding, maintain strict nuclease-free conditions and validate tRNA purity via gel electrophoresis .

Emerging Research Frontiers

Q. Can NMB-functionalized nanocomposites enhance selective adsorption in multi-dye systems?

Core-shell Fe₃O₄/SiO₂ nanoparticles grafted with NMB show preferential adsorption for cationic dyes via surface charge modulation. Competitive adsorption studies with methyl orange (anionic) require pH tuning to exploit electrostatic selectivity .

Q. What mechanistic insights link NMB’s mitochondrial interactions to anti-aging research?

NMB’s redox cycling enhances electron transport chain efficiency, reducing ROS in vitro (IC50 ~ 1 µM). Seahorse extracellular flux assays quantify oxygen consumption rates (OCR) in treated cells. However, dose-dependent cytotoxicity (>10 µM) necessitates careful in vivo dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.